molecular formula C23H21F3N2O7S2 B11483531 Methyl 6-({2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Methyl 6-({2-oxo-2-[(3,4,5-trimethoxyphenyl)amino]ethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B11483531
M. Wt: 558.6 g/mol
InChI Key: HAUKVXGIUJBLAO-UHFFFAOYSA-N
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Description

METHYL 3-(2,2,2-TRIFLUOROACETAMIDO)-6-({[(3,4,5-TRIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including trifluoroacetamido, trimethoxyphenyl, and benzothiophene, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2,2,2-TRIFLUOROACETAMIDO)-6-({[(3,4,5-TRIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE involves several key steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.

    Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group is typically introduced via a nucleophilic substitution reaction using trifluoroacetic anhydride and an amine precursor.

    Attachment of the Trimethoxyphenyl Group: This step involves the coupling of the trimethoxyphenyl group to the benzothiophene core through a carbamoylation reaction.

    Final Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(2,2,2-TRIFLUOROACETAMIDO)-6-({[(3,4,5-TRIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the benzothiophene core.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

METHYL 3-(2,2,2-TRIFLUOROACETAMIDO)-6-({[(3,4,5-TRIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group may enhance its binding affinity to certain enzymes or receptors, while the benzothiophene core can interact with biological membranes. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE: Shares the trifluoroacetamido group but differs in the core structure.

    METHYL 3-IODO-4-(2,2,2-TRIFLUOROACETAMIDO)BENZOATE: Contains an iodine atom and a different core structure.

Uniqueness

METHYL 3-(2,2,2-TRIFLUOROACETAMIDO)-6-({[(3,4,5-TRIMETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of functional groups and the benzothiophene core, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C23H21F3N2O7S2

Molecular Weight

558.6 g/mol

IUPAC Name

methyl 6-[2-oxo-2-(3,4,5-trimethoxyanilino)ethyl]sulfanyl-3-[(2,2,2-trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C23H21F3N2O7S2/c1-32-14-7-11(8-15(33-2)19(14)34-3)27-17(29)10-36-12-5-6-13-16(9-12)37-20(21(30)35-4)18(13)28-22(31)23(24,25)26/h5-9H,10H2,1-4H3,(H,27,29)(H,28,31)

InChI Key

HAUKVXGIUJBLAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CSC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)NC(=O)C(F)(F)F

Origin of Product

United States

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